Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate
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Overview
Description
Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate is a complex organic compound with a molecular formula of C22H28N2O7S This compound is characterized by its unique structure, which includes a carbamate group, a dimethoxyphenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with an appropriate reducing agent to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Carbamate Formation: The final step involves the reaction of the sulfonylated intermediate with methyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Methyl {2-[4,5-dimethoxy-2-({[4-(2-methyl-3-furoyl)amino]phenyl}ethyl}carbamate: Similar structure but with a different substituent on the phenyl ring.
Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]amino}phenyl]ethyl}carbamate: Lacks the sulfonyl group.
Uniqueness
The uniqueness of Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O7S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl N-[2-[4,5-dimethoxy-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C22H27N3O7S/c1-30-19-13-15(10-11-23-22(27)32-3)18(14-20(19)31-2)24-33(28,29)17-8-6-16(7-9-17)25-12-4-5-21(25)26/h6-9,13-14,24H,4-5,10-12H2,1-3H3,(H,23,27) |
InChI Key |
YKNIZWOUPBMKOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC |
Origin of Product |
United States |
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